2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
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Overview
Description
2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring through an acetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core and the piperidine ring. The key steps include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the benzothiazole core with the piperidine ring using an acetyl bridge. This can be done through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
- 2-{1-[(4-Ethylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
Uniqueness
The uniqueness of 2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole lies in its specific structural features, such as the isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C23H26N2O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C23H26N2O2S/c1-16(2)17-7-9-19(10-8-17)27-15-22(26)25-13-11-18(12-14-25)23-24-20-5-3-4-6-21(20)28-23/h3-10,16,18H,11-15H2,1-2H3 |
InChI Key |
ASGKFRMMNGSXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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